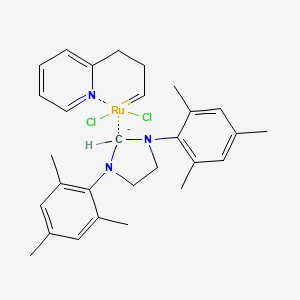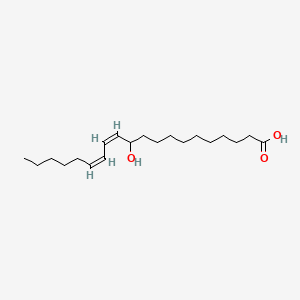
2-(Bis(3-(dimethylamino)phenyl)(hydroxy)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bis(3-(dimethylamino)phenyl)(hydroxy)methyl)phenol is a complex organic compound with the molecular formula C23H26N2O2 and a molecular weight of 362.5 g/mol . This compound is characterized by the presence of two dimethylamino groups attached to phenyl rings, a hydroxyl group, and a central phenyl ring. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(3-(dimethylamino)phenyl)(hydroxy)methyl)phenol typically involves multi-step organic reactions. One common method includes the reaction of 3-(dimethylamino)benzaldehyde with phenol in the presence of a catalyst to form the desired product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, it is likely that large-scale synthesis follows similar principles as laboratory synthesis but with optimized conditions for scalability. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bis(3-(dimethylamino)phenyl)(hydroxy)methyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(Bis(3-(dimethylamino)phenyl)(hydroxy)methyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
Mécanisme D'action
The mechanism of action of 2-(Bis(3-(dimethylamino)phenyl)(hydroxy)methyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, while the dimethylamino groups can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
3-(Dimethylamino)phenol: Contains a dimethylamino group attached to a phenol ring.
Bisphenol A: Contains two phenol groups connected by a methyl bridge.
Uniqueness
2-(Bis(3-(dimethylamino)phenyl)(hydroxy)methyl)phenol is unique due to its combination of two dimethylamino groups and a hydroxyl group attached to a central phenyl ring. This structure imparts distinct chemical and biological properties, making it valuable in various research applications .
Propriétés
Formule moléculaire |
C23H26N2O2 |
|---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
2-[bis[3-(dimethylamino)phenyl]-hydroxymethyl]phenol |
InChI |
InChI=1S/C23H26N2O2/c1-24(2)19-11-7-9-17(15-19)23(27,21-13-5-6-14-22(21)26)18-10-8-12-20(16-18)25(3)4/h5-16,26-27H,1-4H3 |
Clé InChI |
YVIBHDYYYIJWQI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC(=C1)C(C2=CC(=CC=C2)N(C)C)(C3=CC=CC=C3O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![zinc;(1Z,11Z,20Z,28Z)-6,15,24,33-tetratert-butyl-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12338850.png)
![4(3H)-Quinazolinone, 7-methoxy-2-[4-(1-methylethyl)-2-thiazolyl]-](/img/structure/B12338858.png)


![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B12338867.png)
![[4-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12338887.png)

